molecular formula C9H17NO2 B033826 Ethyl 4-methylpiperidine-4-carboxylate CAS No. 103039-88-9

Ethyl 4-methylpiperidine-4-carboxylate

Cat. No. B033826
M. Wt: 171.24 g/mol
InChI Key: YWXSWDQLJWHKMW-UHFFFAOYSA-N
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Patent
US06093718

Procedure details

4-Methyl-4-ethoxycarbonyl-piperidine was prepared by alkylation of 1-(benzyloxycarbonyl)-4-ethoxycarbonyl-piperidine (J.Med.Chem 1994, 37, p 368)-2.6 g (10 mmol) 1. in 25 ml dry THF at -70° C., under argon, treated with 7 ml lithium di-isopropylamide solution (2M). Stirred 1.5 hours then a solution of 1.5 equivalents of alkyl halide in 5 ml of THF added dropwise. Reaction allowed to warm to ambient temperature over several hours, diluted with ethyl acetate and water. Aqueous layer extracted twice with ethyl acetate, organic solution washed with brine and dried. Evaporated to give the liquid product.
Quantity
10 mmol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH2:16][CH2:15][CH:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12]1)=O)C1C=CC=CC=1.[CH:22]([N-]C(C)C)(C)C.[Li+]>C1COCC1.C(OCC)(=O)C.O>[CH3:22][C:14]1([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12][NH:11][CH2:16][CH2:15]1 |f:1.2|

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(=O)OCC
Step Two
Name
alkyl halide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
7 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirred 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer extracted twice with ethyl acetate, organic solution
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Evaporated
CUSTOM
Type
CUSTOM
Details
to give the liquid product

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(CCNCC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.